molecular formula C25H20F3NO4 B557899 Fmoc-L-3-Trifluoromethylphenylalanine CAS No. 205526-27-8

Fmoc-L-3-Trifluoromethylphenylalanine

Cat. No. B557899
M. Wt: 455.4 g/mol
InChI Key: AJMRBDCOLBEYRZ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-3-Trifluoromethylphenylalanine is a chemical compound with the molecular formula C25H20F3NO4. It is also known as Fmoc-Phe(3-CF3)-OH, Fmoc-L-Phe(3-trifluoromethyl)-OH, and Fluorenylmethoxycarbonyl-L-3-trifluoromethylphenylalanine .


Physical And Chemical Properties Analysis

Fmoc-L-3-Trifluoromethylphenylalanine has a molecular weight of 455.4 g/mol. Unfortunately, the search results did not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

  • pH-Controlled Ambidextrous Gelation

    • Field : Material Science
    • Application : Fmoc-functionalized amino acids, such as Fmoc-L-lysine, have been used to construct hydrogels . These hydrogels find a wide range of applications .
    • Method : The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] is achieved as a low molecular weight gelator (LMWG) . The self-assembly of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions .
    • Results : Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . It has several advantages including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • Self-Assembly of Fmoc-Dipeptides

    • Field : Biochemistry
    • Application : Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been found to have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
    • Method : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure .
    • Results : The study found that the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
  • pH-Controlled Ambidextrous Gelation with Additional Fmoc Moiety

    • Field : Material Science
    • Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
    • Method : The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] is achieved as a low molecular weight gelator (LMWG) . The self-assembly of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions .
    • Results : Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . It has several advantages including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • 3D Culture of Differentiated and Mesenchymal Stem Cells

    • Field : Biomedical Engineering
    • Application : Hierarchical nanofibrous Fmoc-phenylalanine-valine hydrogels have been used for 3D culture of differentiated and mesenchymal stem cells .
    • Method : The hydrogel is formed through the self-assembly of Fmoc-phenylalanine-valine, forming supramolecular nanostructures and their three-dimensional networks .
    • Results : The study found that these hydrogels provide a suitable environment for the 3D culture of differentiated and mesenchymal stem cells .
  • Target Transformations

    • Field : Organic Chemistry
    • Application : Fmoc-functionalized amino acids are used in target transformations, which are selected to enable the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols .
    • Method : The method involves the use of Fmoc-functionalized amino acids in target transformations to drastically shorten the synthesis of a drug molecule or a major class of biologically active compounds .
    • Results : The use of Fmoc-functionalized amino acids in target transformations has been found to be effective in simplifying the synthesis process of biologically active compounds .
  • 3D Culture of Differentiated and Mesenchymal Stem Cells

    • Field : Biomedical Engineering
    • Application : Hierarchical nanofibrous Fmoc-phenylalanine-valine hydrogels have been used for 3D culture of differentiated and mesenchymal stem cells .
    • Method : The hydrogel is formed through the self-assembly of Fmoc-phenylalanine-valine, forming supramolecular nanostructures and their three-dimensional networks .
    • Results : The study found that these hydrogels provide a suitable environment for the 3D culture of differentiated and mesenchymal stem cells .

Future Directions

While the search results did not provide specific future directions for Fmoc-L-3-Trifluoromethylphenylalanine, it’s worth noting that research into similar compounds is ongoing. For example, FLT3 inhibitors, which are often used in the treatment of acute myeloid leukemia, are a current area of research . These inhibitors are being developed to improve survival rates and overcome resistance issues. Novel agents and multitarget strategies are being explored .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRBDCOLBEYRZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942734
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-3-Trifluoromethylphenylalanine

CAS RN

205526-27-8
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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